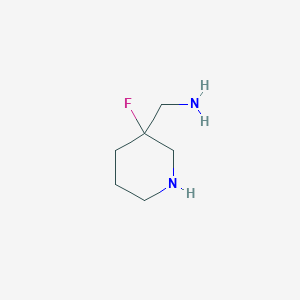

(3-Fluoropiperidin-3-yl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-Fluoropiperidin-3-yl)methanamine, more commonly known as 3-FPM, is a synthetic stimulant drug of the phenethylamine and piperidine chemical classes. It acts as a dopamine and norepinephrine reuptake inhibitor and is primarily used for research into the effects of stimulants on the human brain. 3-FPM has a wide range of potential applications, from the study of the effects of psychostimulants on cognition to potential therapeutic use in the treatment of depression and ADHD.

Aplicaciones Científicas De Investigación

Biased Agonists of Serotonin Receptors

Research has led to the design of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" of serotonin 5-HT1A receptors. These compounds were synthesized to preferentially activate ERK1/2 phosphorylation over other signaling pathways. The derivatives exhibited high affinity for the 5-HT1A receptor, significant selectivity against other receptors, and showed promising antidepressant-like activity in preliminary in vivo studies, highlighting their potential as new antidepressant drug candidates (Sniecikowska et al., 2019).

Antimicrobial Activity

A study on the synthesis of novel azetidine derivatives, including (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, demonstrated their potential antimicrobial properties. These compounds were evaluated for antibacterial and antifungal activities, showing acceptable results and indicating their potential use in developing new antimicrobial agents (Rao et al., 2013).

Anticonvulsant Agents

A series of novel Schiff bases of 3-aminomethyl pyridine were synthesized and screened for anticonvulsant activity. Several compounds displayed significant seizure protection in various models, suggesting their potential as new anticonvulsant agents. The chemical structures and efficacy in seizure protection highlight the therapeutic promise of these compounds (Pandey & Srivastava, 2011).

Catalytic Applications in Organic Chemistry

Nickel(II) complexes derived from fluorinated tripodal ligands have been synthesized and demonstrated to efficiently catalyze the oxidation of cyclohexane and adamantane, as well as C-O coupling reactions of phenol with aryl halides. These complexes show the influence of fluorine substitution on structural and reactivity effects, suggesting their utility in organic synthesis and industrial applications (Kerbib et al., 2020).

Photocytotoxicity for Cancer Treatment

Iron(III) complexes with catecholate and modified dipicolylamines have been studied for their photocytotoxic properties. These complexes exhibit unprecedented photocytotoxicity in red light, making them potential candidates for cancer treatment. The ability to generate reactive oxygen species and target the nucleus of cancer cells highlights their potential in photodynamic therapy (Basu et al., 2014).

Propiedades

IUPAC Name |

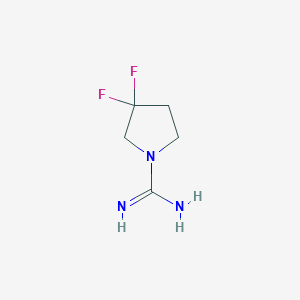

(3-fluoropiperidin-3-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13FN2/c7-6(4-8)2-1-3-9-5-6/h9H,1-5,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJTZXMBYLZIRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(CN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

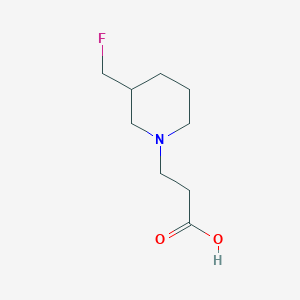

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

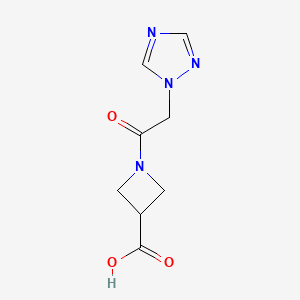

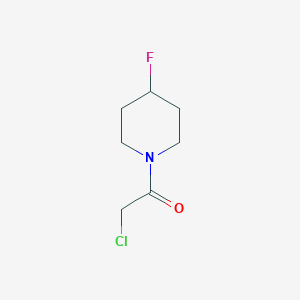

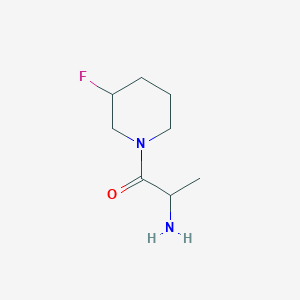

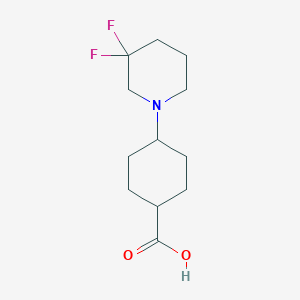

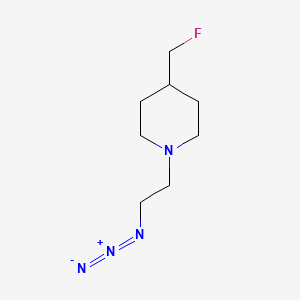

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-aminopyrrolidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone](/img/structure/B1489231.png)